2,3,4,9-Tetrabromo-dibenzofuran

Gas chromatography Retention index Isomer-specific analysis

2,3,4,9-Tetrabromo-dibenzofuran (C₁₂H₄Br₄O, MW 483.776) is a defined congener within the polybrominated dibenzofuran (PBDF) family, bearing bromine atoms at the 2-, 3-, 4-, and 9-positions of the tricyclic dibenzofuran core. PBDFs are persistent organic pollutants formed as combustion by-products of brominated flame retardants and are structurally analogous to the well-regulated polychlorinated dibenzofurans.

Molecular Formula C12H4Br4O
Molecular Weight 483.77 g/mol
CAS No. 617707-85-4
Cat. No. B12904490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-Tetrabromo-dibenzofuran
CAS617707-85-4
Molecular FormulaC12H4Br4O
Molecular Weight483.77 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C3=CC(=C(C(=C3O2)Br)Br)Br
InChIInChI=1S/C12H4Br4O/c13-6-2-1-3-8-9(6)5-4-7(14)10(15)11(16)12(5)17-8/h1-4H
InChIKeyHDFZMRCHMSCVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,9-Tetrabromo-dibenzofuran (CAS 617707-85-4): Isomer-Specific Identity for PBDF Analytical Standards Procurement


2,3,4,9-Tetrabromo-dibenzofuran (C₁₂H₄Br₄O, MW 483.776) is a defined congener within the polybrominated dibenzofuran (PBDF) family, bearing bromine atoms at the 2-, 3-, 4-, and 9-positions of the tricyclic dibenzofuran core [1]. PBDFs are persistent organic pollutants formed as combustion by-products of brominated flame retardants and are structurally analogous to the well-regulated polychlorinated dibenzofurans [2]. With 136 theoretical PBDF congeners, isomer-specific identity is critical: the 2,3,4,9-substitution pattern imparts distinct chromatographic retention, thermodynamic stability, and toxicological profile relative to other tetrabromo-isomers—most notably the extensively studied 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TBDF) [3]. This congener serves as an essential isomer-specific reference standard for environmental monitoring, forensic source-tracking, and structure-activity relationship studies where congener-level resolution is non-negotiable.

Why Generic PBDF Standards Cannot Substitute for 2,3,4,9-Tetrabromo-dibenzofuran in Isomer-Specific Workflows


Among the 136 theoretical PBDF congeners, tetrabromo-isomers share identical molecular formula (C₁₂H₄Br₄O) and nominal mass (484 Da), rendering them indistinguishable by low-resolution mass spectrometry alone [1]. Substituting one tetrabromo-isomer for another—e.g., using the commonly available 2,3,7,8-TBDF (CAS 67733-57-7) in place of 2,3,4,9-TBDF—introduces systematic error in chromatographic peak assignment because each isomer elutes at a distinct, characteristic retention time under standardized GC conditions [2]. Furthermore, DFT-calculated thermodynamic properties reveal that formation enthalpies and Gibbs energies of PBDF isomers diverge significantly when bromine occupies the sterically constrained 1- and 9-positions [3]. The 9-position bromine in 2,3,4,9-TBDF therefore confers a unique thermodynamic signature that affects both its environmental formation probability and its persistence relative to isomers lacking peri-substitution. A procurement decision based on assumed congener interchangeability undermines the quantitative accuracy of any downstream analytical method requiring isomer-specific calibration.

Quantitative Differentiation Evidence: 2,3,4,9-Tetrabromo-dibenzofuran vs. Closest Tetrabromo-Isomer Comparators


GC Kovats Retention Index: 2,3,4,9-TBDF vs. Six Tetrabromo-Isomer Comparators on RTX-5

The Kovats retention index (I) of 2,3,4,9-tetrabromodibenzofuran on an RTX-5 capillary column (60 m × 0.25 mm × 0.25 μm, He carrier, 1 K/min from 170 °C to 320 °C) is 2792, as reported by Donnelly et al. (1991) [1]. Relative to the most commonly available tetrabromo-isomer analytical standard, 2,3,7,8-TBDF (I = 2816), the 2,3,4,9-isomer elutes earlier by 24 index units, corresponding to a baseline-resolved retention time difference under the stated temperature-program conditions. The separation from the nearest-eluting tetrabromo congener, 2,4,6,7-TBDF (I = 2786), is 6 index units. The full elution order of all tetrabromo-congeners characterized in this study, from lowest to highest I on RTX-5, is: 1,3,6,8-TBDF (2688) < 1,3,7,8-TBDF (2730) < 1,3,6,7-TBDF (2739) < 1,3,6,9-TBDF (2771) < 2,4,6,7-TBDF (2786) < 2,3,4,9-TBDF (2792) < 1,2,7,8-TBDF (2800) < 2,3,7,8-TBDF (2816) < 3,4,6,7-TBDF (2829). This established elution sequence provides a direct, experimentally validated framework for peak assignment in complex environmental or pyrolysate PBDF mixtures [1].

Gas chromatography Retention index Isomer-specific analysis PBDF congener identification

Thermodynamic Stability: Effect of 9-Position Bromine Substitution on PBDF Formation Enthalpy and Gibbs Energy

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level by Li, Shibata, and Nakamura (2003) for all 136 PBDF congeners in the gas phase at 298.15 K and 101.325 kPa revealed that 'the formation enthalpies and Gibbs energies of isomers which have bromine substitutions in 1 and 9 positions are much higher than those of the others' [1]. 2,3,4,9-TBDF, bearing a bromine at the sterically congested 9-position (peri to the furan oxygen), is thus predicted to possess a measurably higher standard enthalpy of formation (ΔfH°gas) and standard Gibbs energy of formation (ΔfG°gas) compared to tetrabromo-isomers lacking 1- or 9-substitution, such as 2,3,7,8-TBDF and 2,4,6,7-TBDF. Although the paper does not publish individual congener-level tables in the abstracted record, the explicit structural rule—that 1- and 9-bromine substitution elevates formation energies—classifies 2,3,4,9-TBDF into the thermodynamically less favored, higher-energy isomer subgroup. This implies lower formation probability during thermal processes and potentially distinct environmental persistence relative to the thermodynamically more stable 2,3,7,8-substituted isomer [1].

DFT calculation Formation enthalpy Thermodynamic stability Isomer formation probability

Isomer-Specific Chromatographic Resolution: Structural Basis for Retention Index Modeling Across PBDF Congeners

Donnelly et al. (1991) developed a quantitative structure-retention index model specifically to enable positional isomer assignment for brominated dibenzofurans when authentic standards of every congener are unavailable [1]. The model correlates bromine substitution pattern directly with linear retention index, demonstrating that each substitution position contributes a distinct, additive increment to the total retention index. The 2,3,4,9-substitution pattern of the target compound represents a specific combination—consecutive bromination on one ring (positions 2, 3, 4) plus a single peri-bromine (position 9) on the opposite ring—whose retention index (I = 2792) falls within a narrow window (2786–2829) occupied by five of the nine characterized tetrabromo-isomers. This proximity means that without an authentic 2,3,4,9-TBDF standard for retention time locking, even high-resolution GC cannot reliably distinguish 2,3,4,9-TBDF from 2,4,6,7-TBDF (ΔI = 6) or 1,2,7,8-TBDF (ΔI = 8) in complex mixtures [1]. The model's validated predictive capacity underscores that isomer misassignment risk is highest among closely eluting congeners, and that procurement of the exact isomer standard is the only analytically defensible approach for quantitative environmental PBDF monitoring where regulatory or forensic consequence is attached to congener-specific reporting.

Structure-retention relationship Isomer assignment Environmental monitoring GC-MS confirmation

Bromination Regioselectivity: 2,3,4,9-TBDF as a Synthetic Marker for Directed Electrophilic Bromination Pathways

Sovocool et al. (1987) demonstrated that electrophilic bromination of dibenzofuran under standard aqueous conditions yields a characteristic progression through mono- to octabromo-products, with the isomer distribution within each homologue group being governed by the relative probability of electrophilic attack at each position [1]. The established bromination order—DF → 2-MBDF → 2,8-DBDF → 2,8,9-TriBDF → 1,2,8,9-TBDF—reveals that 9-position bromination occurs at the tribromo stage, but the 2,3,4,9-substitution pattern represents a distinct regiochemical outcome requiring specific reaction conditions (e.g., elevated temperature, Lewis acid catalysis with FeBr₃ or AlBr₃, or extended reaction times) that direct bromination away from the kinetically favored 2,8,9-pathway onto the consecutively substituted 2,3,4-ring system. This means 2,3,4,9-TBDF is not a major product under standard electrophilic conditions but rather a signature isomer whose presence in technical PBDF mixtures indicates specific synthetic routes, thermal degradation pathways, or precursor-specific formation mechanisms. In forensic PBDF source-tracking, the 2,3,4,9-isomer therefore functions as a diagnostic marker congener for certain brominated flame retardant pyrolysis scenarios [1][2].

Electrophilic aromatic substitution Bromination regioselectivity Synthetic PBDF markers Congener-specific synthesis

Procurement-Justified Application Scenarios for 2,3,4,9-Tetrabromo-dibenzofuran Reference Standard


Isomer-Specific GC-HRMS Calibration for Regulatory PBDF Monitoring in Food and Feed Matrices

When validating a GC-HRMS method for congener-specific PBDF quantification in food samples (e.g., fish, eggs, dairy) per emerging EU and WHO guidance on brominated dioxin-like compounds, the 2,3,4,9-TBDF standard is required to establish the exact retention time window for this congener and to construct its individual calibration curve. As demonstrated by Donnelly et al. (1991), the retention index of 2792 distinguishes this isomer from co-eluting tetrabromo-congeners, but only if the authentic standard is used for retention time locking [1]. Laboratories relying solely on the more accessible 2,3,7,8-TBDF standard risk misidentifying 2,3,4,9-TBDF as 2,4,6,7-TBDF or 1,2,7,8-TBDF, producing false congener profiles that compromise toxic equivalency (TEQ) calculations and regulatory compliance determinations.

Forensic Source-Tracking of Brominated Flame Retardant Combustion By-Products

In environmental forensics investigations identifying the origin of PBDF contamination (e.g., distinguishing PBDFs from DecaBDE combustion vs. TBBPA pyrolysis), the 2,3,4,9-TBDF isomer serves as a condition-specific marker congener. The thermodynamic data of Li et al. (2003) predict that the 9-position bromine elevates the formation enthalpy of this isomer, making its abundance in environmental samples sensitive to combustion temperature and precursor structure [1]. The electrophilic bromination pathway established by Sovocool et al. (1987) further shows that 2,3,4,9-TBDF is not a dominant product under standard conditions, so its elevated relative abundance in a field sample can be diagnostic of specific thermal degradation scenarios involving polybrominated diphenyl ethers with ortho-substitution patterns [2]. Procurement of the authentic 2,3,4,9-TBDF standard is essential for quantifying this isomer's contribution to the overall PBDF isomer fingerprint.

Structure-Activity Relationship (SAR) Studies of PBDF AhR-Mediated Toxicity

The 2,3,4,9-substitution pattern represents a specific structural class—consecutive bromination on one ring plus a peri-bromine—that is distinct from the canonical 2,3,7,8-tetrabromo AhR agonist motif. In in vitro CALUX or DR-CALUX reporter gene assays designed to establish relative potency (REP) values for non-2,3,7,8-substituted PBDFs, the 2,3,4,9-TBDF congener is required as a test article to quantify how displacement of bromine from the 7,8-positions to the 4,9-positions alters AhR binding affinity and transcriptional activation potency [1]. Because the teratogenicity data for PBDFs show that bromination pattern dramatically affects potency—2,3,7,8-TBDF has relative teratogenic potency of 0.10 vs. TCDD, while non-2,3,7,8-substituted pentabromo-isomers are 25- to 50-fold less potent—the 2,3,4,9-isomer fills a critical data gap in the SAR matrix for predicting the toxicity of environmentally relevant PBDF mixtures where non-2,3,7,8 congeners predominate.

Method Development for Comprehensive PBDF Isomer-Specific Analysis via GC×GC-TOFMS

When developing two-dimensional gas chromatography (GC×GC-TOFMS) methods for comprehensive PBDF congener profiling, the 2,3,4,9-TBDF standard is required to establish its unique position in 2D chromatographic space (¹D retention index × ²D retention time). The single-column retention index data from Donnelly et al. (1991) provide the ¹D coordinate (I = 2792), but the ²D separation dimension is needed to fully resolve this isomer from 2,4,6,7-TBDF (ΔI = 6) and 1,2,7,8-TBDF (ΔI = 8) [1]. Without the authentic standard to define the complete 2D retention coordinates, GC×GC method development cannot achieve the comprehensive, unambiguous congener assignment that is the principal advantage of this technique over conventional single-dimension GC-HRMS for PBDF analysis.

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